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Compound of Interest

Compound Name: 4-Bromo-6-methoxypicolinic acid

CAS No.: 1060810-46-9

Cat. No.: B3210084

Get Quote

The utility of 4-bromo-6-methoxypicolinic acid is not accidental; it is the result of rational

structural design where every functional group serves a distinct pharmacological and synthetic

purpose:

The Picolinic Acid Core (C2 Carboxylate & Pyridine Nitrogen): Replacing a standard benzoic

acid with a picolinic acid dramatically lowers the calculated partition coefficient (cLogP),

thereby improving aqueous solubility. Furthermore, the bidentate nature of the nitrogen-

carboxylate pair acts as a highly effective Metal-Binding Pharmacophore (MBP), crucial for

targeting metalloenzymes (e.g., endonucleases, matrix metalloproteinases) [1].

The 6-Methoxy Group: Acting as a bioisostere for fluorine or hydrogen, the methoxy group

introduces a critical hydrogen-bond acceptor. Electronically, its electron-donating resonance

effect modulates the pKa of the pyridine nitrogen, reducing basicity to mitigate potential

hERG channel liabilities. Sterically, it blocks CYP450-mediated N-oxidation and C6-

hydroxylation, significantly enhancing the molecule's metabolic half-life[2].

The 4-Bromine Vector: The bromine atom is a synthetically orthogonal handle. It enables

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-
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Hartwig) at the C4 position, allowing medicinal chemists to rapidly explore Structure-Activity

Relationships (SAR) pointing toward solvent-exposed regions or deep hydrophobic pockets

[3].
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Bioisosteric evolution from benzoic acid to 4-bromo-6-methoxypicolinic acid.

Objective Comparison: Performance Against
Alternatives
When designing a library, selecting the right central scaffold dictates the downstream success

of the lead series. Table 1 summarizes the comparative advantages of 4-bromo-6-
methoxypicolinic acid against traditional building blocks.

Table 1: Physicochemical and Pharmacological Comparison of Halogenated Scaffolds
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Key Takeaway: While 4-bromo-6-fluoropicolinic acid offers excellent metabolic stability, the

fluorine atom strongly withdraws electron density, weakening the metal-binding capacity of the

pyridine nitrogen. 4-Bromo-6-methoxypicolinic acid strikes the optimal balance, maintaining

strong MBP characteristics while adding an extra hydrogen-bond acceptor.

Experimental Protocols: Self-Validating Late-Stage
Functionalization
To leverage the C4 bromine vector, the following Suzuki-Miyaura cross-coupling protocol is

designed for high-throughput SAR exploration.

Causality of Reagent Selection:

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides the necessary steric bulk and

electron richness to facilitate the oxidative addition into the C-Br bond of an electron-rich

methoxypyridine.

Base (K₂CO₃): A mild inorganic base is chosen to prevent the thermal decarboxylation of the

picolinic acid moiety, which can occur with stronger bases (e.g., KOtBu).

Solvent (1,4-Dioxane/H₂O 4:1): The biphasic mixture ensures the simultaneous solvation of

the organic bromide and the inorganic base, maximizing the transmetalation rate.

Step-by-Step Methodology
Preparation: In a microwave vial, combine 4-bromo-6-methoxypicolinic acid (1.0 eq), the

desired organoboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ gas for 5

minutes to prevent catalyst poisoning by atmospheric oxygen.

Solvation & Heating: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M

concentration. Heat the mixture at 90°C for 12 hours.

Workup: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl to

protonate the carboxylic acid, ensuring it partitions into the organic phase. Extract with Ethyl

Acetate (3x).
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Self-Validation Check (LC-MS): Bromine naturally exists as a ~1:1 mixture of isotopes (⁷⁹Br

and ⁸¹Br). The starting material will exhibit a distinct M / M+2 doublet in the mass spectrum.

The protocol is self-validating: successful C-C bond formation is definitively confirmed by the

complete disappearance of this isotopic doublet and the emergence of a singular [M+H]⁺

peak for the product. This prevents false positives caused by protodebromination or

homocoupling.
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Self-validating Suzuki-Miyaura cross-coupling workflow for C4 functionalization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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